Cas no 2166923-46-0 (3-(6-formylpyridin-2-yl)prop-2-ynoic acid)

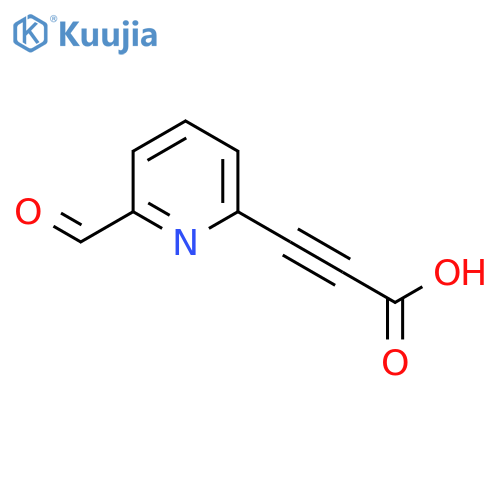

2166923-46-0 structure

商品名:3-(6-formylpyridin-2-yl)prop-2-ynoic acid

3-(6-formylpyridin-2-yl)prop-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(6-formylpyridin-2-yl)prop-2-ynoic acid

- 2166923-46-0

- EN300-1387186

-

- インチ: 1S/C9H5NO3/c11-6-8-3-1-2-7(10-8)4-5-9(12)13/h1-3,6H,(H,12,13)

- InChIKey: XHEVAXPVOVNCLX-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC=C(C#CC(=O)O)N=1

計算された属性

- せいみつぶんしりょう: 175.026943022g/mol

- どういたいしつりょう: 175.026943022g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-(6-formylpyridin-2-yl)prop-2-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1387186-250mg |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid |

2166923-46-0 | 250mg |

$525.0 | 2023-09-30 | ||

| Enamine | EN300-1387186-100mg |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid |

2166923-46-0 | 100mg |

$502.0 | 2023-09-30 | ||

| Enamine | EN300-1387186-10000mg |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid |

2166923-46-0 | 10000mg |

$2454.0 | 2023-09-30 | ||

| Enamine | EN300-1387186-2500mg |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid |

2166923-46-0 | 2500mg |

$1118.0 | 2023-09-30 | ||

| Enamine | EN300-1387186-50mg |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid |

2166923-46-0 | 50mg |

$480.0 | 2023-09-30 | ||

| Enamine | EN300-1387186-5000mg |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid |

2166923-46-0 | 5000mg |

$1654.0 | 2023-09-30 | ||

| Enamine | EN300-1387186-500mg |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid |

2166923-46-0 | 500mg |

$548.0 | 2023-09-30 | ||

| Enamine | EN300-1387186-1000mg |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid |

2166923-46-0 | 1000mg |

$571.0 | 2023-09-30 | ||

| Enamine | EN300-1387186-1.0g |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid |

2166923-46-0 | 1g |

$0.0 | 2023-06-06 |

3-(6-formylpyridin-2-yl)prop-2-ynoic acid 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Oliver D. John Food Funct., 2020,11, 6946-6960

2166923-46-0 (3-(6-formylpyridin-2-yl)prop-2-ynoic acid) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量